2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
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Description
The compound “2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a thiazole ring, a nitrophenyl group, and a methylsulfonyl group .
Molecular Structure Analysis
The molecular structure of “2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide” can be inferred from its name. It likely contains a benzamide group attached to a thiazole ring, which is further connected to a nitrophenyl group and a methylsulfonyl group .Scientific Research Applications
Enzyme Inhibition
Compounds with sulfonamide groups have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating significant potential as powerful inhibitors. For example, novel metal complexes possessing sulfonamide groups have shown to act as very powerful inhibitors against human carbonic anhydrase isoenzymes hCA-I and hCA-II, outperforming both the parent ligand and standard control compounds in vitro (Büyükkıdan et al., 2013).
Antimicrobial and Antifungal Activity
Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those similar to the compound , have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).
Anticancer Properties
Research into the synthesis and characterization of compounds with similar structures has led to the discovery of potential anticancer agents. For instance, derivatives have been evaluated for their anticancer activity against various cancer cell lines, with some compounds showing promising results in inhibiting tumor growth and demonstrating potent in vivo effects (Yoshida et al., 2005).
properties
IUPAC Name |
2-methylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-27(24,25)15-5-3-2-4-13(15)16(21)19-17-18-14(10-26-17)11-6-8-12(9-7-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQNNYNJIXHDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide |
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